molecular formula C8H8Cl6F8Si2 B12578084 (3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diyl)bis(trichlorosilane) CAS No. 193622-77-4

(3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diyl)bis(trichlorosilane)

Cat. No.: B12578084
CAS No.: 193622-77-4
M. Wt: 525.0 g/mol
InChI Key: FAMNBMOQYLQNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diyl)bis(trichlorosilane): is a specialized organosilicon compound characterized by its unique structure, which includes multiple fluorine atoms and trichlorosilane groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diyl)bis(trichlorosilane) typically involves the reaction of octafluorooctane with trichlorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and toluene. The reaction is often catalyzed by a Lewis acid such as aluminum chloride to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: (3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diyl)bis(trichlorosilane) can undergo several types of chemical reactions, including:

    Substitution Reactions: The trichlorosilane groups can be substituted with other nucleophiles, such as alcohols or amines, to form siloxane or silazane derivatives.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.

    Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane linkages, which are important in the formation of silicone-based materials.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out under mild conditions with the use of a base such as triethylamine.

    Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the rate of hydrolysis.

    Condensation Reactions: Catalysts such as tin or titanium compounds are used to promote the condensation of silanol groups.

Major Products Formed:

    Siloxane Derivatives: Formed from substitution reactions with alcohols.

    Silazane Derivatives: Formed from substitution reactions with amines.

    Silicone-Based Materials: Formed from the condensation of silanol groups.

Scientific Research Applications

Chemistry: In chemistry, (3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diyl)bis(trichlorosilane) is used as a precursor for the synthesis of fluorinated siloxanes and silanes, which are valuable in the development of hydrophobic and oleophobic coatings.

Biology: The compound’s unique properties make it useful in the modification of biological surfaces to create non-stick and anti-fouling surfaces, which are important in biomedical devices and implants.

Medicine: In medicine, the compound is explored for its potential in drug delivery systems, where its ability to form stable, hydrophobic coatings can protect sensitive drug molecules from degradation.

Industry: Industrially, (3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diyl)bis(trichlorosilane) is used in the production of specialty polymers and resins that require high chemical resistance and stability. It is also used in the electronics industry for the fabrication of water-repellent and insulating coatings.

Mechanism of Action

The mechanism of action of (3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diyl)bis(trichlorosilane) involves its ability to form strong covalent bonds with various substrates through its trichlorosilane groups. These groups can react with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. The presence of fluorine atoms imparts hydrophobic and oleophobic properties to the compound, making it highly resistant to water and oil.

Comparison with Similar Compounds

Uniqueness: The uniqueness of (3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diyl)bis(trichlorosilane) lies in its combination of fluorine atoms and trichlorosilane groups, which provide both hydrophobic properties and the ability to form strong covalent bonds with various substrates. This makes it particularly valuable in applications requiring durable, water-repellent coatings and materials.

Properties

CAS No.

193622-77-4

Molecular Formula

C8H8Cl6F8Si2

Molecular Weight

525.0 g/mol

IUPAC Name

trichloro-(3,3,4,4,5,5,6,6-octafluoro-8-trichlorosilyloctyl)silane

InChI

InChI=1S/C8H8Cl6F8Si2/c9-23(10,11)3-1-5(15,16)7(19,20)8(21,22)6(17,18)2-4-24(12,13)14/h1-4H2

InChI Key

FAMNBMOQYLQNEL-UHFFFAOYSA-N

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)C(C(C(C(CC[Si](Cl)(Cl)Cl)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.